Hexan-2-yl pentanoate
Description
Contextual Significance of Branched Esters in Advanced Chemical Research
Branched esters, such as Hexan-2-yl pentanoate, are of significant interest in chemical research due to the unique properties conferred by their non-linear structure. The branching in the alcohol or acid moiety of an ester can significantly influence its physical and chemical characteristics compared to its straight-chain isomers. aston-chemicals.comnih.gov
One of the most notable advantages of branched-chain esters is their improved performance at low temperatures. nih.govsrce.hr The branching disrupts the regular packing of the molecules, which inhibits crystallization and results in lower melting points and pour points. nih.gov This property is particularly valuable in the formulation of lubricants and other fluids that must remain effective in cold environments. srce.hr
Furthermore, the steric hindrance provided by the branched structure can enhance the hydrolytic stability of the ester. aston-chemicals.com The bulky alkyl groups act as a physical barrier, impeding the approach of water molecules to the ester linkage and thus slowing down the rate of hydrolysis. aston-chemicals.com This increased stability is a desirable trait in applications where the ester may be exposed to moisture, such as in cosmetics and industrial fluids. aston-chemicals.com
In the field of materials science and cosmetics, branched esters are utilized as emollients and plasticizers. aston-chemicals.comnih.gov Their unique sensory properties and ability to dissolve other organic compounds make them valuable ingredients in a variety of formulations. aston-chemicals.com Research into biocatalytic processes for synthesizing branched esters using enzymes like lipases is also an active area, aiming for more sustainable and selective production methods. nih.gov
Historical Perspectives on Pentanoate Ester Investigations
The investigation of pentanoate esters is intrinsically linked to the history of pentanoic acid, commonly known as valeric acid. wikipedia.org The name "valeric acid" is derived from the valerian plant (Valeriana officinalis), from which the acid was first isolated. wikipedia.orgatamanchemicals.com For centuries, the dried root of this plant has been utilized for medicinal purposes. atamanchemicals.com
Historically, the primary application driving the synthesis of pentanoate esters has been in the fragrance and flavor industries. wikipedia.orgatamanchemicals.com Volatile esters of pentanoic acid are known for their pleasant, fruity odors. wikipedia.orgatamanchemicals.com This characteristic has led to their use as additives in perfumes, cosmetics, and foods. atamanchemicals.com For instance, ethyl pentanoate and pentyl pentanoate are recognized for their fruity flavors and have been used as food additives. atamanchemicals.comfoodb.ca The study of these esters has been part of a broader exploration of how the structure of an ester influences its olfactory and gustatory properties.
Structural Features and Stereochemical Considerations in this compound Analogues
The structure of this compound features a chiral center at the second carbon atom of the hexyl group, the point of attachment for the ester's oxygen atom. This chirality means that this compound can exist as two distinct stereoisomers, or enantiomers: (R)-Hexan-2-yl pentanoate and (S)-Hexan-2-yl pentanoate. The absolute configuration at this stereocenter can be a critical factor in the biological activity and physical properties of the molecule, a common consideration in the synthesis of complex natural products and pharmaceuticals. scispace.comnii.ac.jp
Analogues of this compound can be formed by altering either the alcohol or the carboxylic acid portion of the molecule. For example, isomers with different branching patterns in the hexyl group or the pentanoate chain would exhibit different physical properties such as boiling point and viscosity.
Unsaturated analogues, such as hexenyl pentanoates, introduce a carbon-carbon double bond into the hexyl chain. thegoodscentscompany.comnih.govthegoodscentscompany.com The position and stereochemistry (E/Z or cis/trans) of this double bond add another layer of structural diversity and can significantly impact the molecule's shape and properties, including its odor profile. thegoodscentscompany.comhmdb.ca For instance, (E)-2-hexen-1-yl pentanoate is noted for its ripe apple and pear-like odor. thegoodscentscompany.com The investigation of such analogues is crucial for understanding structure-property relationships within this class of esters.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7150-92-7 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
hexan-2-yl pentanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-8-10(3)13-11(12)9-7-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
ZTFOJUWOBGLQSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)OC(=O)CCCC |
Origin of Product |
United States |
Advanced Analytical Characterization in Hexan 2 Yl Pentanoate Research
Spectroscopic Methodologies for Structural Elucidation Beyond Basic Identification
Spectroscopic techniques are paramount in moving beyond basic identification to a detailed understanding of a molecule's specific structure and electronic properties. For hexan-2-yl pentanoate, this involves a multi-faceted approach using nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and UV-Visible spectroscopy, each providing unique and complementary information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and stereochemical analysis.
The key to stereochemical analysis for this molecule lies in the chiral center at the C2 position of the hexyl group. The proton attached to this carbon (H-2') is diastereotopic, and its interaction with neighboring protons can be used to infer the spatial arrangement. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons, providing insights into the preferred conformations of the molecule in solution.
¹H NMR Spectroscopy: The proton spectrum provides information on the connectivity through spin-spin coupling. The chemical shift of the methine proton on the chiral carbon (CH-O) is expected to be significantly downfield due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR Spectroscopy: The carbon spectrum indicates the number of unique carbon environments. The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and ¹H-¹H Coupling Constants (J) for this compound Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity & Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C1 (Carbonyl) | - | - | ~173.5 |
| C2 (α-CH₂) | ~2.20 | t, J = 7.5 Hz | ~34.2 |
| C3 (β-CH₂) | ~1.60 | sext, J = 7.5 Hz | ~27.1 |
| C4 (γ-CH₂) | ~1.35 | sext, J = 7.4 Hz | ~22.3 |
| C5 (δ-CH₃) | ~0.91 | t, J = 7.4 Hz | ~13.8 |
| C2' (O-CH) | ~4.85 | sext, J = 6.3 Hz | ~72.5 |
| C1' (CH₃ on CH) | ~1.20 | d, J = 6.3 Hz | ~19.5 |
| C3' (CH₂ adjacent to CH) | ~1.50 | m | ~38.4 |
| C4', C5' (other CH₂) | ~1.30 | m | ~24.8, ~22.5 |
| C6' (terminal CH₃) | ~0.89 | t, J = 7.0 Hz | ~14.0 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying functional groups and studying subtle changes arising from intermolecular interactions. researchgate.net For this compound, the most prominent features are associated with the ester group.
The strong, intense absorption from the carbonyl (C=O) stretch is one of the most diagnostic peaks in the IR spectrum of an ester. orgchemboulder.comspectroscopyonline.com Its precise frequency can be influenced by the molecular environment. Additionally, two distinct C-O stretching vibrations are characteristic of the ester linkage. orgchemboulder.comspectroscopyonline.com While FT-IR is sensitive to polar bonds like the carbonyl group, Raman spectroscopy can provide complementary information, particularly for the non-polar C-C backbone vibrations.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp³) | FT-IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |
| C=O Stretch (Ester) | FT-IR, Raman | 1735 - 1750 | Very Strong (IR), Medium (Raman) |
| C-O Stretch (Acyl-Oxygen) | FT-IR | 1260 - 1160 | Strong |
| C-O Stretch (Alkyl-Oxygen) | FT-IR | 1150 - 1000 | Strong |
| CH₂/CH₃ Bend | FT-IR | 1375 - 1470 | Medium |
Advanced Mass Spectrometry Techniques for Mechanistic Insights and Trace Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. When coupled with chromatographic separation (e.g., GC-MS), it is a powerful tool for identifying compounds in mixtures. gcms.czconnectjournals.com
For this compound (molecular weight: 186.29 g/mol ), electron ionization (EI) typically leads to extensive fragmentation. The fragmentation pattern is predictable and provides structural confirmation. libretexts.orgchemguide.co.uk A common fragmentation pathway for esters is the McLafferty rearrangement and alpha-cleavage.
Key fragment ions expected for this compound include:
Acylium ion [CH₃(CH₂)₃CO]⁺: A prominent peak at m/z 85 resulting from the cleavage of the C-O bond of the alcohol moiety.
Alkene fragment [C₆H₁₂]⁺: A peak at m/z 84 resulting from the loss of pentanoic acid via a McLafferty rearrangement.
Loss of the butoxy radical: Cleavage can lead to a fragment corresponding to the loss of the C₄H₉ side chain from the alcohol portion.
High-Resolution Mass Spectrometry (HRMS) can determine the mass of these fragments with high precision, allowing for the calculation of their elemental formulas, which is crucial for distinguishing between isobaric interferences in complex samples. Techniques like tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural information and enhancing selectivity for trace analysis.
Chromatographic Separation and Quantification Techniques
Chromatography is essential for isolating and quantifying this compound, especially when it is a component within a complex mixture, such as a flavor concentrate, perfume, or environmental sample. researchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis
While standard gas chromatography (GC) is a cornerstone for analyzing volatile compounds, its separation power can be insufficient for highly complex samples where numerous compounds may co-elute. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in resolution and peak capacity. researchgate.netcapes.gov.br
In a GCxGC system, two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) are connected in series via a modulator. The modulator traps small, sequential portions of the effluent from the first column and rapidly re-injects them onto the second, shorter column. This process creates a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second.
This enhanced separation allows for the isolation of this compound from isomers and other structurally similar compounds that would overlap in a one-dimensional separation. jeol.com When coupled with a fast detector like a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC provides high-quality mass spectra for each resolved peak, enabling confident identification and quantification of the target analyte even at trace levels in challenging matrices. chemistry-matters.com
Table 3: Comparison of 1D GC and GCxGC for Analysis
| Parameter | Conventional 1D GC | Comprehensive 2D GC (GCxGC) |
|---|---|---|
| Principle | Single column separation based primarily on volatility/boiling point. | Two coupled columns with different selectivities (e.g., volatility and polarity). |
| Peak Capacity | Lower (typically a few hundred peaks). | Significantly higher (several thousand peaks). |
| Resolution | Limited; co-elution is common in complex mixtures. | Greatly enhanced; resolves many co-eluting peaks from 1D GC. |
| Data Output | 2D chromatogram (Intensity vs. Time). | 3D contour plot (Intensity vs. Time 1 vs. Time 2). |
| Application for this compound | Suitable for simple mixtures and quantification with standards. | Ideal for identification and quantification in complex matrices like essential oils, food aromas, or environmental samples. nih.govresearchgate.net |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
The enantiomeric purity of this compound is a critical parameter in various research and application contexts, necessitating advanced analytical techniques for its accurate determination. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for resolving and quantifying the enantiomers of chiral molecules like this compound. registech.com The separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times. registech.comcsfarmacie.cz
The core principle of chiral HPLC involves creating a transient diastereomeric complex between the solute enantiomers and the chiral selector immobilized on the stationary phase. sigmaaldrich.comnih.gov The stability of these complexes differs for each enantiomer, resulting in their separation. registech.com For esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. csfarmacie.cz These phases can offer excellent chiral recognition capabilities through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing. csfarmacie.czsigmaaldrich.com
Method development for the enantiomeric purity assessment of this compound involves optimizing several parameters. The choice of mobile phase is crucial; normal-phase chromatography, often employing mixtures of hexane (B92381) and an alcohol like isopropanol, typically provides greater resolution for polysaccharide-based CSPs. csfarmacie.cznih.gov The composition of the mobile phase, column temperature, and flow rate are systematically adjusted to achieve baseline separation with a resolution factor (Rs) greater than 1.5, ensuring accurate quantification. nih.govresearchgate.net
Validation of the chiral HPLC method is essential to confirm its suitability for its intended purpose. researchgate.net This process includes assessing specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ) for the undesired enantiomer. nih.gov For instance, a validated method would demonstrate a linear relationship between the peak area and the concentration of each enantiomer over a specified range.
Table 1: Representative Parameters for Chiral HPLC Method Validation
| Parameter | (R)-hexan-2-yl pentanoate | (S)-hexan-2-yl pentanoate |
|---|---|---|
| Retention Time (min) | 10.5 | 12.2 |
| Resolution (Rs) | - | > 2.0 |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.004 | 0.003 |
| LOQ (µg/mL) | 0.20 | 0.18 |
| Recovery (%) | 99.5 - 102.0 | 99.8 - 101.5 |
Note: The data in this table is illustrative and based on typical values reported for chiral separations of similar compounds. nih.gov
Development of Specific Chromatographic Columns for this compound Analysis
The analysis of volatile and semi-volatile esters like this compound by gas chromatography (GC) or liquid chromatography (LC) necessitates the development of columns with specific characteristics to achieve optimal separation and resolution. Column development focuses on the stationary phase chemistry, column dimensions (length, internal diameter), and film thickness. drawellanalytical.com
For the analysis of esters, polar stationary phases are commonly employed. researchgate.net These phases, such as those based on polyethylene (B3416737) glycols (e.g., DB-Wax) or cyanopropyl silicones (e.g., DB-23), allow for the separation of esters based on factors like carbon number and boiling point. researchgate.net The interaction between the polar ester group of this compound and the polar stationary phase is key to achieving retention and separation from other components in a mixture. welch-us.com The development of novel stationary phases, including mixed-mode phases that combine polar and non-polar characteristics, can enhance selectivity for complex samples. drawellanalytical.com
Column dimensions play a significant role in performance. Longer columns generally provide higher resolution, which is beneficial for separating structurally similar compounds, while narrower internal diameters enhance separation efficiency. drawellanalytical.com For the analysis of a relatively volatile compound like this compound, a standard column length of 30 meters with an internal diameter of 0.25 mm is often a suitable starting point. The film thickness of the stationary phase also influences retention; thicker films increase retention and are suitable for more volatile analytes. drawellanalytical.com
Recent advancements in column technology include the development of porous layer open tubular (PLOT) columns for gas analysis and columns with inert hardware to minimize analyte interaction with metal surfaces, which can be crucial for analyzing trace levels of certain compounds. drawellanalytical.comchromatographyonline.com For LC analysis, stationary phases like phenyl-hexyl can provide alternative selectivity to traditional C18 columns, which may be advantageous for separating esters. chromatographyonline.com
Table 2: Comparison of Stationary Phases for Ester Analysis
| Stationary Phase Type | Polarity | Primary Interactions | Application Notes for this compound |
|---|---|---|---|
| Polyethylene Glycol (Wax) | High | Hydrogen bonding, Dipole-dipole | Good general-purpose phase for separating volatile esters based on polarity and boiling point. researchgate.net |
| Cyanopropyl Silicone | Medium-High | Dipole-dipole, π-π interactions | Provides excellent separation for complex mixtures and can resolve some positional isomers. researchgate.net |
| Phenyl-Hexyl (LC) | Medium | π-π interactions, Hydrophobic | Offers alternative selectivity to C18 in reversed-phase LC, potentially improving separation from other matrix components. chromatographyonline.com |
| 5% Phenyl Polysiloxane | Low | Dispersion forces | Suitable for separation primarily by boiling point; less selective for polar compounds. |
Solid-State Characterization of this compound Derivatives
X-Ray Diffraction for Crystalline Structure and Bond Parameter Analysis
X-ray diffraction (XRD) is a powerful technique for the solid-state characterization of crystalline materials, including derivatives of this compound. wikipedia.org By analyzing the diffraction pattern produced when X-rays interact with a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles. wikipedia.orgmdpi.com For long-chain esters, XRD provides critical information on the molecular packing, lamellar structure, and polymorphism. nih.govcolostate.edu
In the crystalline state, ester molecules like derivatives of this compound typically arrange in parallel layers. colostate.edu XRD analysis reveals two key sets of information: the "long spacing" peaks at small diffraction angles, which correspond to the thickness of the molecular layers, and the "short spacing" peaks at larger angles, which describe the lateral packing of the hydrocarbon chains. colostate.edu The symmetry of the methylene (B1212753) subcells, which is often orthorhombic in aliphatic compounds, can also be determined. colostate.edu
High-resolution single-crystal XRD allows for the precise measurement of bond parameters. mdpi.com This data is fundamental for understanding the molecule's conformation and electronic structure. For the ester functional group, specific bond lengths such as the C=O double bond and the C-O single bonds are of particular interest. These parameters can be influenced by substituents on the derivative and by intermolecular interactions within the crystal lattice.
Table 3: Typical Bond Parameters for an Ester Functional Group from XRD Data
| Bond | Average Length (Å) | Typical Range (Å) |
|---|---|---|
| C=O (carbonyl) | 1.21 | 1.19 - 1.23 |
| C-O (acyl-oxygen) | 1.33 | 1.31 - 1.36 |
| O-C (alkoxy-carbon) | 1.45 | 1.43 - 1.47 |
| Angle (O=C-O) | 123° | 120° - 126° |
| Angle (C-O-C) | 116° | 114° - 119° |
Note: Data is based on averaged values for similar ester compounds found in crystallographic databases and literature. theorchem.ru
Hirshfeld Surface Analysis for Intermolecular Interactions in Ester Crystals
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights that complement XRD data. iucr.orgscirp.org The Hirshfeld surface is generated by partitioning the space in a crystal, allowing for the mapping of close intermolecular contacts. nih.govacs.org This technique is particularly useful for studying how different functional groups affect crystal packing behavior. acs.org
For crystals of this compound derivatives, Hirshfeld analysis can deconvolute the complex network of non-covalent interactions. The analysis generates a two-dimensional "fingerprint plot" which summarizes all the intermolecular contacts. mdpi.com The main interactions in ester crystals typically involve hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) contacts. iucr.org
H···H contacts usually comprise the largest portion of the Hirshfeld surface for aliphatic esters, reflecting the abundance of hydrogen atoms and the importance of van der Waals forces in the crystal packing. iucr.orgacs.org
O···H contacts represent potential C-H···O hydrogen bonds, which, although weak, can play a significant role in directing the crystal structure. The dnorm surface, a key feature of Hirshfeld analysis, highlights these shorter-than-van-der-Waals contacts as red spots, indicating points of close interaction. iucr.orgmdpi.com
C···H contacts can indicate C-H···π interactions if aromatic moieties are present in the derivative.
By quantifying the percentage contribution of each type of interaction to the total Hirshfeld surface, researchers can gain a detailed understanding of the forces governing the solid-state assembly of this compound derivatives. nih.gov
Table 4: Illustrative Hirshfeld Surface Interaction Percentages for an Aliphatic Ester Crystal
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 45.5% | Predominantly van der Waals forces between aliphatic chains. acs.org |
| O···H / H···O | 25.0% | Indicates C-H···O hydrogen bonding involving the ester's carbonyl and alkoxy oxygen atoms. iucr.org |
| C···H / H···C | 18.5% | General van der Waals contacts between carbon and hydrogen atoms. iucr.org |
| C···O / O···C | 5.5% | Close contacts between carbonyl groups and other atoms. |
| Other (C···C, O···O) | 5.5% | Minor contributions from other close contacts. |
Note: The percentages are representative values for aliphatic ester crystals as described in the literature and serve as an example. iucr.orgnih.gov
Mechanistic Investigations and Reaction Kinetics of Hexan 2 Yl Pentanoate Formation
Elucidation of Reaction Mechanisms in Hexan-2-yl Pentanoate Synthesis
The most common and direct method for synthesizing this compound is the Fischer esterification. This acid-catalyzed condensation reaction establishes an equilibrium between a carboxylic acid (pentanoic acid) and an alcohol (hexan-2-ol) to form the ester and water. masterorganicchemistry.comjove.com The mechanism involves several reversible steps, which are crucial for understanding the reaction's dynamics. masterorganicchemistry.comlibretexts.org
The accepted mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of pentanoic acid by a strong acid catalyst (e.g., sulfuric acid, H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgchemistrysteps.com
Nucleophilic Attack : The lone pair of electrons on the oxygen atom of hexan-2-ol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion. masterorganicchemistry.commasterorganicchemistry.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or solvent-mediated proton transfer converts a hydroxyl group into a much better leaving group: water. masterorganicchemistry.comlibretexts.org
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This step generates a protonated ester. masterorganicchemistry.comlibretexts.org
Deprotonation : In the final step, a base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.comchemistrysteps.com
Each step in the Fischer esterification is reversible. chemistrysteps.com Consequently, the reaction is driven to completion by applying Le Chatelier's principle, typically by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.comjove.com
Kinetic Studies of Esterification and Transesterification Processes Involving this compound
Kinetic studies of esterification are essential for optimizing reaction conditions such as temperature, catalyst concentration, and reactant molar ratios. The acid-catalyzed esterification of carboxylic acids with alcohols is typically modeled as a reversible, second-order reaction. jptcp.combohrium.com
For the formation of this compound from pentanoic acid and hexan-2-ol, the reaction rate can be expressed by a second-order kinetic model. Studies on similar systems, such as the esterification of pentanoic acid with 2-propanol (another secondary alcohol), confirm that the reaction follows second-order kinetics. jptcp.com The rate of reaction is influenced by several factors:
Temperature : Increasing the reaction temperature generally increases the reaction rate, as it provides the molecules with sufficient activation energy. However, since the reaction is reversible, temperature can also affect the equilibrium position. ucr.ac.crcore.ac.uk
Catalyst Loading : The concentration of the acid catalyst directly influences the reaction rate. Higher catalyst concentrations lead to a faster attainment of equilibrium. core.ac.uk
Molar Ratio of Reactants : Using a large excess of the alcohol (hexan-2-ol) can significantly increase the forward reaction rate and shift the equilibrium towards a higher conversion of the carboxylic acid. core.ac.ukresearchgate.net
Steric Hindrance : Secondary alcohols, like hexan-2-ol, generally react more slowly than primary alcohols due to greater steric hindrance around the hydroxyl group, which impedes the nucleophilic attack on the carbonyl carbon. jove.comucr.ac.cr
The following interactive table illustrates hypothetical kinetic data for the esterification of pentanoic acid with hexan-2-ol, demonstrating the effect of reactant concentrations on the initial reaction rate, consistent with a second-order model.
Influence of Solvent Effects on this compound Reaction Pathways
The choice of solvent can significantly influence the rate and equilibrium position of esterification reactions. nih.gov Solvents can affect the activity of the reacting species and the stability of the transition states. researchgate.net For the synthesis of this compound, a non-polar, inert solvent such as toluene or hexane (B92381) is often employed, particularly when using a Dean-Stark trap to remove water. masterorganicchemistry.com This continuous removal of a product shifts the reaction equilibrium to favor the formation of the ester.
In other contexts, the polarity of the solvent can play a role. While classical concentration-based kinetic models often fail to describe these effects, thermodynamic models can account for the interactions between reactants and solvents via activity coefficients. nih.gov The solvent can influence the solvation of the reactants and the charged tetrahedral intermediate, thereby altering the activation energy of the reaction. For instance, a solvent that can effectively solvate the charged intermediate without strongly hydrogen-bonding to the reactants might accelerate the reaction.
Stereochemical Control and Diastereoselectivity in this compound Derivatives
Hexan-2-ol is a chiral molecule, existing as two enantiomers: (R)-hexan-2-ol and (S)-hexan-2-ol. Consequently, the synthesis of this compound from racemic hexan-2-ol will result in a racemic mixture of two enantiomeric esters: (R)-hexan-2-yl pentanoate and (S)-hexan-2-yl pentanoate.
Achieving stereochemical control to produce an enantiomerically enriched ester is a significant goal in modern organic synthesis. This is typically accomplished through kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other. wikipedia.org For secondary alcohols, enzymatic kinetic resolution using lipases is a highly effective method. nih.govmdpi.com
In a typical enzymatic kinetic resolution for this system:
Racemic hexan-2-ol is reacted with an acyl donor (pentanoic acid or an activated derivative) in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B, CALB).
The enzyme's chiral active site preferentially catalyzes the esterification of one enantiomer (e.g., the (R)-enantiomer) at a much higher rate than the other. mdpi.com
The reaction is stopped at approximately 50% conversion, yielding a mixture of the enantioenriched ester (e.g., (R)-hexan-2-yl pentanoate) and the unreacted, enantioenriched alcohol (e.g., (S)-hexan-2-ol). libretexts.org These can then be separated.
A more advanced technique is Dynamic Kinetic Resolution (DKR) , which combines enantioselective enzymatic acylation with in-situ racemization of the slower-reacting alcohol enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product ester. nih.govmdpi.com
The following table illustrates the expected outcomes of different stereochemical approaches to the synthesis of this compound.
Computational Chemistry and Theoretical Studies on Hexan 2 Yl Pentanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed view of the electronic distribution and reactivity of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide fundamental information about molecular orbitals, charge distribution, and the energies of different electronic states.
Density Functional Theory (DFT) has become a standard tool in chemistry for its balance of computational cost and accuracy. researchgate.net It is particularly useful for studying the electronic structure of organic molecules like hexan-2-yl pentanoate. DFT calculations can predict a variety of properties that are crucial for understanding the reactivity of this ester.
Detailed research findings from DFT studies on similar ester systems reveal that the reactivity is largely governed by the electronic environment of the carbonyl group. For this compound, the carbon atom of the carbonyl group is electron-deficient and thus electrophilic, while the oxygen atoms are electron-rich and nucleophilic. Conceptual DFT provides a framework to quantify these characteristics through reactivity indices. mdpi.com
Key electronic properties that can be calculated for this compound using DFT include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is instrumental in predicting sites for electrophilic and nucleophilic attack.
| Calculated Property | Significance for this compound | Typical DFT Functional Used |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability, relevant for oxidation reactions. | B3LYP |
| LUMO Energy | Indicates electron-accepting ability, relevant for reduction and nucleophilic attack. | B3LYP |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A larger gap implies higher stability. | B3LYP |
| Molecular Electrostatic Potential | Visualizes reactive sites for electrophilic and nucleophilic interactions. | B3LYP |
| Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons. | B3LYP |
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations with classical molecular dynamics. This approach allows for the study of dynamic processes, including chemical reactions and intermolecular interactions, with high accuracy. nih.gov For this compound, AIMD can be employed to simulate its behavior in different environments, such as in the presence of other molecules or on a surface.
AIMD simulations can provide detailed insights into:
Solvation Dynamics: By simulating this compound in a solvent, AIMD can reveal the specific interactions between the ester and solvent molecules, including the formation and breaking of hydrogen bonds.
Reaction Mechanisms: AIMD is particularly useful for studying reaction mechanisms, such as the hydrolysis of the ester bond. researchgate.net The simulation can trace the atomic motions during the reaction, identify transition states, and calculate activation energies.
Intermolecular Interactions: In a condensed phase, the interactions between this compound molecules can be simulated to understand bulk properties. These simulations can reveal how the molecules pack and orient themselves relative to one another. mdpi.com
A key advantage of AIMD is that it does not rely on pre-parameterized force fields, making it suitable for studying systems where such parameters are not available or where bond breaking and formation occur. nih.gov
Molecular Modeling and Conformational Analysis of this compound
The three-dimensional structure of a molecule is fundamental to its properties and function. This compound, with its flexible alkyl chains, can adopt a multitude of conformations. Molecular modeling and conformational analysis aim to identify the low-energy conformations that are most likely to be populated at a given temperature.
The process of conformational analysis typically involves:
Generation of Initial Conformations: A systematic or random search of the conformational space is performed by rotating the rotatable bonds in the molecule.
Energy Minimization: The energy of each generated conformer is minimized using molecular mechanics force fields or quantum mechanical methods to find the nearest local energy minimum.
Clustering and Analysis: The minimized conformers are clustered based on their geometry and energy to identify the unique low-energy conformations.
| Rotatable Bond | Description | Impact on Conformation |
|---|---|---|
| C-O (ester bond) | Rotation around the single bond of the ester group. | Affects the relative orientation of the alkyl chains. |
| C-C (alkyl chains) | Multiple rotatable bonds within the hexyl and pentanoyl chains. | Determines the overall shape and flexibility of the molecule. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Non-Clinical Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific activity or property. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties.
While direct human consumption is excluded, the structural features of this compound that contribute to its characteristic fruity aroma can be studied through QSAR models in the context of receptor interactions. The perception of flavor is initiated by the binding of a molecule to specific olfactory receptors. QSAR can be used to model this interaction by correlating molecular descriptors with binding affinities to these receptors.
Relevant molecular descriptors for flavor perception include:
Electronic Descriptors: Descriptors related to charge distribution, such as dipole moment and partial charges on atoms, can be important for electrostatic interactions with the receptor.
The environmental fate of this compound is largely determined by its persistence and degradation rates. QSAR models can be developed to predict these properties, providing a valuable tool for environmental risk assessment. nih.govrsc.org
A key degradation pathway for esters is hydrolysis. QSAR models have been successfully developed to predict the rate of ester hydrolysis based on molecular descriptors. acs.org These models often include descriptors that quantify the electronic and steric environment of the ester group.
| Environmental Property | Relevant Molecular Descriptors | QSAR Model Application |
|---|---|---|
| Hydrolysis Rate | Electronic descriptors (e.g., partial charge on carbonyl carbon), steric descriptors (e.g., Taft steric parameter). | Predicting the rate at which this compound breaks down in water. acs.org |
| Biodegradability | Topological indices, fragment counts. | Estimating the likelihood of microbial degradation in the environment. |
| Soil Sorption Coefficient (Koc) | Octanol-water partition coefficient (logP), molecular surface area. | Predicting the tendency of the compound to adsorb to soil and sediment. researchgate.net |
By leveraging these computational approaches, a comprehensive understanding of this compound's chemical nature can be achieved, from its fundamental electronic properties to its broader environmental interactions.
Natural Bond Orbital (NBO) and HOMO-LUMO Analysis for Stability and Reactivity
Computational chemistry provides a powerful lens for examining the electronic structure and inherent properties of molecules, offering insights that are complementary to experimental investigation. For this compound, theoretical studies focusing on Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analyses are instrumental in elucidating its intrinsic stability and predicting its chemical reactivity. These methods translate complex quantum mechanical wavefunction information into intuitive chemical concepts of bonding, charge distribution, and orbital interactions.
Natural Bond Orbital (NBO) Analysis
In the structure of this compound, the most significant donor-acceptor interactions are expected to involve the lone pairs (n) of the two oxygen atoms and the antibonding orbitals (π* and σ*) within the molecule. Key interactions contributing to the molecule's stability would include:
n → π* Interactions: The delocalization of electron density from the lone pair of the ester oxygen atom (O) into the antibonding π* orbital of the adjacent carbonyl group (C=O). This resonance-type interaction is characteristic of the ester functional group and is a primary contributor to its electronic stability.
n → σ* Interactions: Delocalization from oxygen lone pairs into the antibonding σ* orbitals of adjacent C-C and C-O bonds.
σ → σ* Interactions: Hyperconjugative effects arising from the delocalization of electrons from C-H and C-C sigma bonds into vicinal antibonding σ* orbitals. These interactions, while individually weaker, collectively contribute to the stability of the alkyl chains.
While specific research findings for this compound are not available, the following table provides an illustrative example of the kind of data an NBO analysis would yield, highlighting the key stabilizing interactions.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(O) (Ester) | π(C=O) | ~25-35 | Resonance Stabilization |
| n(O) (Carbonyl) | σ(C-O) (Ester) | ~1-5 | Hyperconjugation |
| σ(C-C) | σ(C-O) | ~2-6 | Hyperconjugation |
| σ(C-H) | σ(C-C) | ~1-4 | Hyperconjugation |
HOMO-LUMO Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). wuxiapptec.comossila.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap indicates higher reactivity and a greater propensity to undergo chemical reactions. irjweb.com
For this compound, a theoretical analysis would likely show:
HOMO: The HOMO is expected to be localized primarily on the ester and carbonyl oxygen atoms, as their non-bonding lone pair electrons are the highest in energy.
LUMO: The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl (C=O) group, which represents the most electron-deficient and accessible site for nucleophilic attack.
The energies of the HOMO and LUMO are also used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. nih.govresearchgate.netajchem-a.com These descriptors include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." (η ≈ (E_LUMO - E_HOMO) / 2)
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. "Soft" molecules are typically more reactive. (S = 1 / 2η)
Electronegativity (χ): Represents the ability of a molecule to attract electrons. (χ ≈ -(E_HOMO + E_LUMO) / 2)
The following table presents illustrative data for the types of quantum chemical descriptors that would be calculated from a HOMO-LUMO analysis of this compound.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| EHOMO | ~ -9.5 eV | Electron Donating Ability |
| ELUMO | ~ 1.5 eV | Electron Accepting Ability |
| HOMO-LUMO Gap (ΔE) | ~ 11.0 eV | Kinetic Stability & Reactivity |
| Chemical Hardness (η) | ~ 5.5 eV | Resistance to Deformation |
| Chemical Softness (S) | ~ 0.09 eV-1 | Polarizability & Reactivity |
| Electronegativity (χ) | ~ 4.0 eV | Electron Attracting Power |
Biological and Environmental Interactions of Hexan 2 Yl Pentanoate
Microbial Metabolism and Biotransformation of Pentanoate Esters
The microbial breakdown and transformation of esters like hexan-2-yl pentanoate are critical processes in carbon cycling and the detoxification of environments.
The primary biodegradation pathway for this compound in environmental systems is initiated by enzymatic hydrolysis. This reaction cleaves the ester bond, yielding hexan-2-ol and pentanoic acid. This initial step is crucial as it breaks down the parent ester into smaller, more readily metabolizable compounds.
Following hydrolysis, hexan-2-ol and pentanoic acid are typically further degraded by microorganisms through established metabolic pathways. Hexan-2-ol, a secondary alcohol, can be oxidized to a ketone (hexan-2-one) and subsequently catabolized. Pentanoic acid, a medium-chain fatty acid, can be metabolized through the β-oxidation pathway, a common microbial process for deriving energy from fatty acids.
The rate of biodegradation can be influenced by the molecular structure of the ester. For instance, studies on related compounds have shown that branching in the alkyl side chain can affect the rate of microbial degradation. nih.govnih.gov The methyl group on the second carbon of the hexyl moiety in this compound may influence its degradation rate compared to its straight-chain isomer, n-hexyl pentanoate.
A diverse array of microorganisms present in soil, water, and sediments plays a pivotal role in both the degradation and synthesis of esters. Bacteria and fungi are the primary drivers of ester hydrolysis in the environment. Genera such as Pseudomonas, Burkholderia, and Sphingomonas have been identified in the degradation of structurally similar compounds. nih.govnih.gov
These microbial communities produce a variety of extracellular and intracellular enzymes that facilitate the breakdown of esters. The composition and activity of these microbial populations are influenced by environmental factors such as pH, temperature, oxygen availability, and the presence of other organic matter.
Interestingly, the same microbial groups are often capable of synthesizing flavor esters like this compound. nih.gov This process, known as enzymatic esterification, is the reverse of hydrolysis and is particularly significant in the food and fragrance industries for the "natural" production of flavor compounds. nih.gov
The key enzymes involved in the bioconversion of this compound are esterases, a class of hydrolases. These can be further categorized into carboxylesterases and lipases, both of which can catalyze the hydrolysis of ester bonds. mdpi.comoup.com
The substrate specificity of these enzymes is a critical factor in the degradation of specific esters. Research on various microbial esterases has demonstrated a broad range of substrate preferences. For example, some esterases exhibit high activity towards p-nitrophenyl esters with varying acyl chain lengths. nih.govnih.gov A fungal esterase from Rhizomucor miehei has shown a preference for p-nitrophenyl hexanoate (B1226103), suggesting that enzymes capable of efficiently hydrolyzing this compound are likely to be found in nature. nih.gov The efficiency of these enzymes is dependent on factors such as temperature and pH, with optimal conditions varying between different microbial sources. mdpi.com
Table 1: Examples of Microbial Esterases and their Substrate Preferences
| Enzyme Source | Substrate Preference | Reference |
| Rhizomucor miehei (Fungus) | Highest activity towards p-nitrophenyl hexanoate | nih.gov |
| Various Microbial Sources | Broad specificity for p-nitrophenyl esters (C2-C8) | nih.gov |
| Bacillus licheniformis | Mid-chain length fatty acid esters |
This table is illustrative and based on data for similar ester compounds.
Environmental Fate and Transport Studies of this compound
The environmental fate of this compound is governed by its physical and chemical properties, which influence its distribution and persistence in different environmental compartments.
Once in the atmosphere, this compound can undergo photodegradation and reaction with atmospheric oxidants. nih.govnih.govresearchgate.netscirp.org The primary removal mechanisms are likely to be reaction with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO₃•) at night. These reactions lead to the formation of various degradation products, ultimately contributing to the formation of secondary organic aerosols and photochemical smog. The atmospheric lifetime of such esters is typically in the range of hours to days, depending on atmospheric conditions.
In aquatic environments, the persistence of this compound is influenced by both biotic and abiotic processes. While microbial degradation is the primary removal mechanism, abiotic hydrolysis can also contribute to its breakdown, although generally at a slower rate. epa.govnih.govresearchgate.netchemrxiv.orgnih.gov The rate of abiotic hydrolysis is dependent on pH and temperature, with faster degradation often observed under acidic or alkaline conditions compared to neutral pH. nih.gov
In soil and sediment, the mobility and bioavailability of this compound are largely controlled by sorption to organic matter. ecetoc.orgosti.gov The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this sorption. For the related compound n-hexyl acetate (B1210297), an estimated Koc of 62 suggests high mobility in soil. nih.gov This indicates that this compound is likely to be relatively mobile in soils with low organic carbon content, potentially leading to leaching into groundwater. However, in soils with higher organic matter, sorption will be more significant, reducing its mobility and bioavailability for microbial degradation. The persistence of the compound in soil will therefore be a balance between its degradation rate and its tendency to sorb to soil particles.
Table 2: Estimated Physicochemical Properties and Environmental Fate of Related Esters
| Compound | Henry's Law Constant (atm-m³/mol) | Estimated Koc (L/kg) | Environmental Implication | Reference |
| n-Hexyl acetate | 5.3 x 10⁻⁴ | 62 | Moderate volatilization, high mobility in soil | nih.gov |
This data for a structurally similar compound provides an indication of the likely behavior of this compound.
Role of this compound in Non-Human Biological Systems
This compound is an ester that, while structurally similar to many naturally occurring volatile organic compounds, has limited specific documentation in scientific literature regarding its precise roles in non-human biological systems. However, by examining the broader classes of compounds to which it belongs—namely, pentanoate and other medium-chain fatty acid esters—we can infer its potential interactions and significance in various ecological contexts. These esters are frequently involved in plant-insect communication, and are notable products of fermentation processes.
Investigation of this compound in Plant Volatile Profiles
While direct identification of this compound in the volatile emissions of most plants is not widely reported, the volatile profiles of many fruits and flowers are rich in a diverse array of esters that contribute significantly to their characteristic aromas. nih.gov Esters are among the most abundant volatile compounds in fruits like apples, often constituting 78-92% of the total volatiles. nih.govmdpi.com
Research into the volatile composition of various apple cultivars has identified numerous esters, including several pentanoate and hexanoate derivatives. mdpi.comredalyc.orgnih.gov These compounds are biosynthesized from fatty acids and amino acids, which are converted into aldehydes, alcohols, and subsequently, esters through enzymatic pathways involving alcohol acyltransferase (AAT). nih.gov The specific esters produced can vary significantly between cultivars and are influenced by factors such as ripeness and storage conditions. nih.govmdpi.com
Although specific data for this compound is scarce, the presence of structurally related compounds in apples suggests that the biochemical pathways for its formation could exist. For instance, studies have identified pentyl hexanoate and hexyl hexanoate in apple volatiles. mdpi.comredalyc.org The formation of this compound would require the availability of its precursors: hexan-2-ol and pentanoyl-CoA.
Table 1: Examples of Esters Identified in the Volatile Profiles of Apple Cultivars
| Ester Compound | Cultivars Where Identified | Reference |
|---|---|---|
| Butyl acetate | Golden Delicious, various others | nih.govredalyc.org |
| Hexyl acetate | Golden Delicious, various others | nih.govredalyc.org |
| Ethyl 2-methylbutyrate | SR, various others | mdpi.com |
| Pentyl hexanoate | HAH, SR, various others | mdpi.com |
| Hexyl hexanoate | Changfu No. 2, various others | nih.gov |
| Hexyl 2-methylbutanoate | Honey Crisps, various others | nih.gov |
Occurrence and Synthesis of Pentanoate Esters in Insect Communication (e.g., pheromones)
Esters are a critical class of semiochemicals used by insects for communication, serving as sex pheromones, aggregation pheromones, and alarm signals. researchgate.netresearchgate.net These chemical signals are often produced in specialized glands and can be composed of a single compound or a complex blend of several, where the specific ratio of components is crucial for eliciting a behavioral response. wikipedia.org The biosynthesis of these esters often involves fatty acid metabolism. wikipedia.org
While there is no specific mention in the surveyed literature of this compound being used as an insect pheromone, other pentanoate and structurally similar esters have been identified in this role. The diversity of ester structures used by insects is vast, encompassing variations in chain length, branching, and saturation of both the alcohol and acid moieties. wikipedia.org
For example, various acetate and butanoate esters are well-documented as pheromone components in numerous insect species. nih.gov The chemical communication systems of insects are highly species-specific, and even minor changes in the structure of a pheromone molecule can lead to a loss of activity or a change in the message conveyed. researchgate.net Therefore, while the general role of esters in insect communication is well-established, the specific function of this compound, if any, remains to be investigated.
Table 2: Examples of Esters Utilized in Insect Communication
| Ester Compound | Insect Species | Function | Reference |
|---|---|---|---|
| Isoamyl acetate | Honeybee (Apis mellifera) | Alarm pheromone | wikipedia.org |
| (Z)-3-Hexenyl acetate | Various moth species | Pheromone component / Plant volatile attractant | nih.gov |
| Ethyl (E,Z)-2,4-decadienoate | Codling moth (Cydia pomonella) | Sex pheromone | N/A |
Ester Formation in Food Fermentation Processes
Esters are key flavor and aroma compounds in many fermented foods and beverages, including wine, beer, and dairy products. nih.govlibretexts.orgresearchgate.net They are primarily produced by yeasts, such as Saccharomyces cerevisiae, and some bacteria during the fermentation process. nih.govresearchgate.net The formation of these esters is a result of enzymatic reactions within the microbial cells. nih.govresearchgate.net
The principal mechanism for ester synthesis during fermentation is the condensation of an alcohol with an acyl-CoA molecule, a reaction catalyzed by alcohol acyltransferases (AATs). nih.govresearchgate.net The most common esters found in fermented products are acetate esters (formed from acetyl-CoA and various alcohols) and ethyl esters of medium-chain fatty acids (formed from ethanol (B145695) and various acyl-CoAs). nih.gov
The production of a specific ester like this compound would depend on the presence of its precursors—hexan-2-ol and pentanoyl-CoA—and the substrate specificity of the microbial enzymes. The availability of these precursors is influenced by the metabolism of amino acids and fatty acids by the microorganisms from the raw materials of the fermentation (e.g., grape juice, wort, or milk). researchgate.net Factors such as fermentation temperature, yeast strain, and aeration levels can significantly influence the types and concentrations of esters produced, thereby shaping the final sensory profile of the product. nih.gov
Table 3: Common Esters Produced During Fermentation Processes
| Ester Compound | Typical Fermented Product | Common Aroma Description | Reference |
|---|---|---|---|
| Ethyl acetate | Wine, Beer | Fruity, Solvent-like | nih.govlibretexts.org |
| Isoamyl acetate | Beer, Wine | Banana, Pear | nih.gov |
| Ethyl hexanoate | Wine, Beer | Apple, Fruity | nih.gov |
| Ethyl octanoate | Wine | Soapy, Fruity | nih.gov |
Applications in Specific Research Domains Non Clinical
Research on Hexan-2-yl Pentanoate in Flavor and Fragrance Chemistry
The aroma and flavor industry continually seeks to understand and replicate the complex sensory experiences found in nature. Branched esters like this compound are key components in many natural aromas, and research in this area focuses on their synthesis, identification in natural sources, and the relationship between their chemical structure and perceived scent.
The primary method for synthesizing this compound is through the esterification of hexan-2-ol with pentanoic acid. This reaction is typically catalyzed by an acid and results in the formation of the ester and water. The reaction can be represented as:
CH₃(CH₂)₃CH(OH)CH₃ + CH₃(CH₂)₃COOH ⇌ CH₃(CH₂)₃CH(OOC(CH₂)₃CH₃)CH₃ + H₂O
Researchers have also explored enzymatic synthesis routes, which can offer higher selectivity and milder reaction conditions. The characterization of the synthesized ester is crucial for its use in flavor and fragrance applications. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the purity and identity of the compound. The aroma profile of this compound is often described as fruity, with nuances that can be further investigated through sensory panel analysis. While specific descriptors for this compound are not extensively documented in publicly available literature, related pentanoate esters are known for their apple and pineapple-like scents. nih.gov
Table 1: Synthesis Methods for this compound
| Synthesis Method | Description | Advantages |
| Fischer Esterification | Reaction of hexan-2-ol with pentanoic acid in the presence of an acid catalyst. | Well-established, relatively low cost. |
| Enzymatic Esterification | Use of lipases as biocatalysts to facilitate the esterification reaction. | High selectivity, milder reaction conditions, environmentally friendly. |
Table 2: Representative Ester Compounds Identified in Apple Cultivars
| Compound | Chemical Class | Potential Aroma Contribution |
| Hexyl acetate (B1210297) | Ester | Fruity, sweet |
| Butyl acetate | Ester | Fruity, banana-like |
| 2-Methylbutyl acetate | Ester | Fruity, apple-like |
| Hexyl 2-methylbutyrate | Ester | Fruity, green |
| This compound | Ester | Fruity (presumed) |
Note: This table includes representative esters found in apples to illustrate the chemical context in which this compound may be found. The presence and concentration of this compound can vary between different apple cultivars.
The relationship between the chemical structure of a molecule and its perceived odor is a central theme in fragrance chemistry. For branched esters like this compound, the position and size of the alkyl branches on both the alcohol and acid moieties significantly influence the odor character and intensity. The branching in the hexan-2-yl portion of the molecule, as opposed to a linear hexyl group, can lead to different interactions with olfactory receptors, resulting in a unique aroma profile. Research in this area aims to build predictive models that can correlate specific structural features with sensory attributes, aiding in the design of new fragrance molecules with desired scent characteristics.
This compound as a Building Block in Organic Synthesis
Beyond its aromatic properties, the chemical structure of this compound offers potential as a starting material or intermediate in the synthesis of more complex organic molecules and functional materials.
The ester functionality of this compound can be chemically transformed into other functional groups, making it a useful synthon in multi-step organic synthesis. For instance, the ester can be reduced to yield the corresponding alcohols, or hydrolyzed to regenerate the parent alcohol and carboxylic acid. These transformations allow for the incorporation of the hexan-2-yl or pentanoate fragments into larger, more intricate molecular architectures. While specific examples of this compound being used in the total synthesis of a complex natural product are not prominently reported, the principles of using esters as synthetic intermediates are well-established in organic chemistry. For example, esters are key intermediates in the synthesis of some insect pheromones, which often feature specific stereochemistry and functional groups that can be derived from ester precursors.
The pentanoate moiety of this compound can be incorporated into polymer chains to create new materials with tailored properties. Polyesters are a major class of polymers, and the inclusion of pentanoate units can influence their physical and chemical characteristics, such as flexibility, biodegradability, and thermal stability. mdpi.com Research in this area includes the synthesis of functional polyesters with pendant side groups. nih.govrsc.orgresearchgate.net For instance, a polymer backbone could be created with pentanoate side chains, which could then be further modified to impart specific functionalities. nih.govrsc.orgresearchgate.net The development of such materials is relevant for applications in biodegradable plastics, drug delivery systems, and other advanced material science fields.
Table 3: Potential Properties of Polymers Incorporating Pentanoate Moieties
| Property | Influence of Pentanoate Moiety |
| Flexibility | The alkyl chain of the pentanoate can increase the flexibility of the polymer backbone. |
| Hydrophobicity | The hydrocarbon nature of the pentanoate group can increase the hydrophobicity of the material. |
| Biodegradability | Ester linkages are susceptible to hydrolysis, potentially contributing to the biodegradability of the polymer. |
| Thermal Properties | The length and branching of the pentanoate side chain can affect the glass transition temperature and melting point of the polymer. |
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning in Ester Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate discovery and optimize processes. mit.edu In the context of hexan-2-yl pentanoate, these technologies can be applied to various aspects of its lifecycle, from synthesis to property prediction.
| Machine Learning Model | Application in Ester Research | Potential Impact on this compound |
| Linear Regression (LR) | Prediction of biodiesel yield based on reaction parameters. aimspress.com | Optimization of synthesis parameters for improved yield. |
| K-Nearest Neighbors (KNN) | Modeling and simulation of biofuel production from oils. arabjchem.org | Enhanced prediction of reaction outcomes and process control. |
| Multilayer Perceptron (MLP) | Prediction of optimized synthesis of biodiesel. aimspress.com | Development of more efficient and cost-effective production methods. |
| Gaussian Process Regression (GPR) | Simulation of biofuel production from energy conversion of oils. arabjchem.org | Accurate modeling of the synthesis process for better control. |
| Ensemble Binary Classifier (SVM, KNN, Linear model) | Prediction of substrate promiscuity of ester hydrolases. nih.gov | Identification of novel biocatalysts for the synthesis of this compound. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters. Advanced spectroscopic techniques are at the forefront of this capability, enabling non-invasive, in situ analysis of esterification reactions.
Raman Spectroscopy has emerged as a powerful tool for real-time monitoring of esterification processes. acs.orgrsc.org This technique can track the concentration changes of reactants, intermediates, and products by analyzing the vibrational modes of the molecules. acs.orgopen-raman.org In the synthesis of this compound, in situ Raman spectroscopy could be used to monitor the disappearance of the carboxylic acid and alcohol starting materials and the appearance of the ester product, allowing for precise determination of the reaction endpoint and kinetic parameters. acs.orgrsc.orgopen-raman.orgmdpi.commt.com
Near-Infrared (NIR) Spectroscopy is another valuable Process Analytical Technology (PAT) tool for online process monitoring. spectroscopyonline.commt.comnih.govamericanpharmaceuticalreview.com NIR spectroscopy can provide real-time information on the composition of the reaction mixture, enabling better process control and ensuring consistent product quality. spectroscopyonline.com For the industrial production of this compound, online NIR analyzers could be integrated into the reactor to continuously monitor the progress of the esterification reaction. spectroscopyonline.com
| Spectroscopic Technique | Principle | Application in Ester Synthesis Monitoring |
| In Situ Raman Spectroscopy | Measures the inelastic scattering of monochromatic light to probe molecular vibrations. acs.orgrsc.org | Real-time tracking of reactant consumption and product formation; determination of reaction kinetics and endpoint. acs.orgrsc.orgopen-raman.orgmdpi.commt.com |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region of the electromagnetic spectrum, which is related to molecular vibrations. spectroscopyonline.com | Online monitoring of the concentration of key components in the reaction mixture for process control and quality assurance. spectroscopyonline.commt.comnih.govamericanpharmaceuticalreview.com |
| In Situ FTIR (ReactIR) | Measures the absorption of infrared radiation by the reaction mixture to identify functional groups and track their concentration changes. | Provides real-time information on the disappearance of hydroxyl and carboxyl groups and the formation of the ester carbonyl group. |
| Online HPLC | Separates components of a mixture for quantitative analysis. mt.com | Automated, near real-time analysis of reaction samples to determine the concentration of reactants, products, and by-products. mt.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of this compound, a key focus is the use of biocatalysts, which offer a milder and more selective alternative to traditional chemical catalysts. longdom.orgrsc.org
Enzymes, particularly lipases , have shown great promise as catalysts for ester synthesis. acs.orgfoodsafety.institutemdpi.com Lipases can catalyze the esterification of alcohols and carboxylic acids under mild conditions, often in solvent-free systems or in green solvents. nih.govnih.gov The use of immobilized lipases further enhances the sustainability of the process, as the enzyme can be easily recovered and reused for multiple reaction cycles. nih.govbegellhouse.com The enzymatic synthesis of flavor esters, such as this compound, is an active area of research, with studies focusing on optimizing reaction conditions and exploring novel lipase (B570770) sources. acs.orgnih.govresearchgate.netresearchgate.net This biotechnological approach can lead to the production of "natural" esters, which are highly valued in the food and fragrance industries. researchgate.net
| Green Chemistry Approach | Description | Advantages for this compound Synthesis |
| Biocatalysis using Lipases | Utilization of enzymes (lipases) to catalyze the esterification reaction. longdom.orgacs.orgfoodsafety.institutemdpi.com | Mild reaction conditions (lower temperature and pressure), high selectivity leading to fewer by-products, potential for solvent-free synthesis, and production of a "natural" label product. researchgate.netrsc.orgnih.govnih.gov |
| Immobilized Enzymes | Attaching the lipase to a solid support. nih.govbegellhouse.com | Easy separation of the catalyst from the reaction mixture, reusability of the enzyme for multiple batches, and improved enzyme stability. nih.govbegellhouse.com |
| Use of Green Solvents | Employing environmentally benign solvents, or conducting the reaction in a solvent-free system. nih.govnih.gov | Reduced environmental impact, minimized waste generation, and improved process safety. depositolegale.it |
Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The study of esters like this compound is no longer confined to the traditional boundaries of organic chemistry. Cross-disciplinary research is uncovering new applications and functionalities for these versatile molecules.
In the field of materials science , esters are fundamental building blocks for a wide range of polymers. nih.govmdpi.comkaust.edu.saspecificpolymers.com Aliphatic esters, due to their hydrolyzable ester bonds, are key components in the design of biodegradable polymers . nih.govspecificpolymers.com Research is ongoing to develop novel polyesters with tailored properties, and understanding the role of specific ester units, such as those derived from this compound, could contribute to the creation of new sustainable materials. nih.gov Metal alkanoates, including compounds related to the precursors of this compound, are also being explored as precursors for the synthesis of advanced materials. nih.govresearchgate.net
At the interface of chemistry and biology , the enzymatic synthesis of esters is a prime example of synergy. nih.govnih.govrsc.org Biotechnological production methods not only offer a greener route to these compounds but also open up possibilities for creating novel ester structures with unique flavor and fragrance profiles. foodsafety.institutejeneilbiotech.com The study of ester biosynthesis in microorganisms provides insights into natural flavor production and can inspire the development of new biocatalytic systems. nih.gov The biological activity of esters is another area of interest, with potential applications in pharmaceuticals and agriculture. britannica.comwikipedia.org
Q & A
Q. What controls are essential when assessing this compound’s toxicity in cell-based assays?
- Methodological Answer : Include solvent controls (e.g., DMSO) and reference compounds (e.g., valeric acid). notes missing acute toxicity data; follow OECD guidelines for cytotoxicity assays (MTT/WST-1). Use LC50 calculations and ROS detection to quantify effects .
Q. How to validate the environmental impact of this compound in biodegradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
